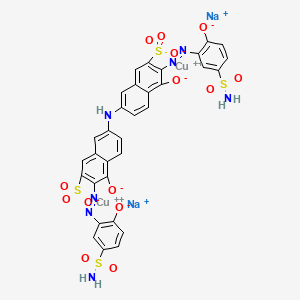

C.I. Direct violet 66

Descripción

The exact mass of the compound Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

6798-03-4 |

|---|---|

Fórmula molecular |

C32H23Cu2N7Na2O14S4 |

Peso molecular |

1030.9 g/mol |

Nombre IUPAC |

disodium;copper;4-hydroxy-7-[[5-hydroxy-6-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C32H25N7O14S4.2Cu.2Na/c33-54(44,45)19-3-7-25(40)23(13-19)36-38-29-27(56(48,49)50)11-15-9-17(1-5-21(15)31(29)42)35-18-2-6-22-16(10-18)12-28(57(51,52)53)30(32(22)43)39-37-24-14-20(55(34,46)47)4-8-26(24)41;;;;/h1-14,35,40-43H,(H2,33,44,45)(H2,34,46,47)(H,48,49,50)(H,51,52,53);;;;/q;;;2*+1/p-2 |

Clave InChI |

WQVJQLJDLQCWRD-UHFFFAOYSA-L |

SMILES canónico |

C1=CC2=C(C(=C(C=C2C=C1NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)N)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)N)[O-])[O-].[Na+].[Na+].[Cu+2].[Cu+2] |

Otros números CAS |

6798-03-4 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Foundational & Exploratory

C.I. Direct Violet 66 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Violet 66, also known by its Colour Index Number 29120 and CAS number 6798-03-4, is a disazo direct dye.[1] Direct dyes are a class of dyes that can be applied directly to cellulosic fibers, such as cotton, from an aqueous solution. This compound is notable for its violet hue and its application in the dyeing of paper and textiles.[2][3] Structurally, it is a complex molecule containing two azo groups (-N=N-) and is typically supplied as a copper complex, which enhances its light fastness. This guide provides a comprehensive overview of its chemical structure, properties, a detailed (proposed) synthesis protocol, an application methodology for textile dyeing, and analytical procedures for its characterization and quality control.

Chemical Structure and Properties

This compound is a complex organic molecule. The core structure is based on the coupling of diazotized 3-amino-4-hydroxybenzenesulfonamide (B74053) with a central bis-naphthol amine, which is then complexed with copper.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| C.I. Name | Direct Violet 66 | |

| C.I. Number | 29120 | [1][2] |

| CAS Number | 6798-03-4 | [1] |

| Chemical Class | Disazo | [2] |

| Molecular Formula (Sodium Salt) | C₃₂H₂₃N₇Na₂O₁₄S₄ | [1] |

| Molecular Weight (Sodium Salt) | 903.81 g/mol | [1] |

| Molecular Formula (Dicopper Complex) | C₃₂H₁₉Cu₂N₇Na₂O₁₄S₄ | [3] |

| Molecular Weight (Dicopper Complex) | 1026.86 g/mol | [3] |

| Appearance | Violet Powder | [2] |

| Solubility | Soluble in water | [2] |

Table 2: Physicochemical and Fastness Properties of this compound

| Property | Description | Reference |

| Color in Aqueous Solution | Red-light purple | [1] |

| Behavior in Strong Acid (H₂SO₄) | Turns blue, then red-purple upon dilution | [1] |

| Behavior in Strong Base (10% NaOH) | Turns blue-purple | [1] |

| Behavior with 10% HCl | Forms a purple precipitate | [1] |

| Light Fastness | 6-7 (Good to Very Good) | [2] |

| Washing Fastness | 1-2 (Poor) | [2] |

| Acid Resistance | 1-2 (Poor) | |

| Alkali Resistance | 2 (Poor) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process beginning with the diazotization of an aromatic amine, followed by azo coupling, and finally, complexation with a copper salt. The following is a detailed, proposed experimental protocol based on general azo dye synthesis procedures.

Part 1: Diazotization of 3-Amino-4-hydroxybenzenesulfonamide

-

Preparation of the Amine Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 37.6 g (0.2 mol) of 3-amino-4-hydroxybenzenesulfonamide in 200 mL of water containing 8.0 g (0.2 mol) of sodium hydroxide. Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Preparation of the Nitrite (B80452) Solution: In a separate beaker, dissolve 14.0 g (0.203 mol) of sodium nitrite in 50 mL of cold water.

-

Diazotization: Slowly add the sodium nitrite solution to the cooled amine solution over 30 minutes, ensuring the temperature is maintained between 0-5 °C. After the addition is complete, continue stirring for another 30 minutes at the same temperature. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Part 2: Azo Coupling

-

Preparation of the Coupling Component Solution: In a 1 L beaker, dissolve 49.6 g (0.1 mol) of Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine in 300 mL of water containing 12.0 g (0.3 mol) of sodium hydroxide. Cool this solution to 10-15 °C.

-

Coupling Reaction: Slowly add the cold diazonium salt solution from Part 1 to the coupling component solution over 1-2 hours with vigorous stirring. Maintain the temperature at 10-15 °C and the pH at 9-10 by adding a 20% sodium carbonate solution as needed.

-

Completion of Coupling: After the addition is complete, continue stirring for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.

Part 3: Copper Complexation and Isolation

-

Copper Complexation: Heat the reaction mixture to 80-85 °C. Prepare a solution of 50.0 g (0.2 mol) of copper(II) sulfate (B86663) pentahydrate in 150 mL of hot water. Add this copper sulfate solution to the dye mixture slowly over 30 minutes. Maintain the temperature and stir for an additional 2-3 hours.

-

Isolation: Salt out the dye by adding sodium chloride (approximately 20% of the total volume) to the hot mixture. Stir until the salt dissolves, then allow the mixture to cool to room temperature.

-

Filtration and Washing: Filter the precipitated dye using a Buchner funnel. Wash the filter cake with a 10% sodium chloride solution to remove impurities.

-

Drying: Dry the purified this compound in an oven at 60-70 °C.

Caption: Synthesis workflow for this compound.

Application in Cotton Dyeing

The following protocol details a standard procedure for dyeing cotton fabric with this compound.

-

Preparation of the Dyebath:

-

Calculate the required amount of dye based on the weight of the fabric (e.g., 1% on weight of fabric, owf).

-

Make a paste of the dye powder with a small amount of cold water. Add boiling water to dissolve the dye completely.

-

Prepare the dyebath with the dissolved dye, 1 g/L of soda ash (to maintain a slightly alkaline pH), and water to achieve a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric).

-

-

Dyeing Procedure:

-

Introduce the pre-wetted cotton fabric into the dyebath at 40 °C.

-

Run the material for 15 minutes at this temperature.

-

Gradually add Glauber's salt (sodium sulfate) to the dyebath in three portions over 30 minutes (e.g., a total of 20 g/L). The salt helps in the exhaustion of the dye onto the fabric.

-

Raise the temperature of the dyebath to a boil (95-100 °C) over 30-45 minutes.

-

Continue dyeing at the boil for 60 minutes.

-

-

After-treatment:

-

Cool the dyebath to 70 °C.

-

Remove the fabric, rinse thoroughly with cold water, and then with hot water.

-

To improve wash fastness, an optional after-treatment with a cationic dye-fixing agent can be performed according to the manufacturer's instructions.

-

Squeeze the fabric and dry it in a hot air oven or by ironing.

-

Analytical Quality Control

To ensure the quality and purity of this compound, the following analytical methods are recommended.

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the dye and identify any colored impurities or unreacted intermediates.

-

Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) or a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or an appropriate buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound (typically in the 550-600 nm range), with additional monitoring at lower wavelengths (e.g., 254 nm) to detect non-colored impurities.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Accurately weigh approximately 10 mg of the dye and dissolve it in a suitable solvent (e.g., water/methanol 50:50 v/v) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Data Analysis: The purity is calculated by the area normalization method, where the peak area of the main dye component is divided by the total area of all peaks in the chromatogram and multiplied by 100.

2. Characterization by UV-Visible Spectroscopy

-

Objective: To confirm the identity of the dye by its characteristic absorption spectrum and to determine its concentration.

-

Instrumentation: A double-beam UV-Visible spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the dye in deionized water.

-

Prepare a series of dilutions to create a calibration curve.

-

Scan the absorbance of a dilute solution from 300 to 800 nm to determine the λmax.

-

Measure the absorbance of the sample solution at the λmax.

-

The concentration can be determined using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

-

3. Structural Confirmation by Infrared (IR) Spectroscopy

-

Objective: To confirm the presence of key functional groups in the dye molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry dye powder with potassium bromide and pressing it into a transparent disk.

-

Analysis: Acquire the IR spectrum and identify characteristic absorption bands for functional groups such as -OH, -NH, -SO₃H, and the azo group (-N=N-).

Caption: Analytical workflow for quality control of this compound.

Conclusion

This compound is a commercially important disazo dye with specific chemical and physical properties that make it suitable for certain applications, particularly in the coloring of cellulosic materials. Understanding its synthesis, application, and analytical characterization is crucial for its effective and consistent use in research and industrial settings. The experimental protocols provided in this guide offer a detailed framework for the preparation and analysis of this dye, catering to the needs of researchers and scientists in the field. As with any chemical process, appropriate safety precautions should be taken when handling the reagents and carrying out the described procedures.

References

C.I. Direct Violet 66 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Direct Violet 66, a diazo dye with applications in various industrial and scientific fields. This document consolidates available data on its chemical properties, summarizes its known applications, and provides a foundational understanding for its potential use in research and development.

Core Chemical and Physical Data

This compound is a complex anionic dye. While its precise molecular weight can vary depending on the specific copper complex and salt form, the fundamental properties are summarized below.

| Property | Value | Source(s) |

| C.I. Name | Direct Violet 66 | [1] |

| C.I. Number | 29120 | [1] |

| CAS Number | 6798-03-4 | [1][2][3] |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄ | [1] |

| C₃₂H₁₉Cu₂N₇Na₂O₁₄S₄ | [3] | |

| Molecular Weight | 903.81 g/mol | [1] |

| 1026.88 g/mol | [3] | |

| Chemical Class | Diazo | [1] |

| Physical Appearance | Violet Powder | [2] |

| Solubility | Soluble in water | [2] |

Note on Molecular Weight Discrepancy: The variation in reported molecular weights is likely attributable to the presence and nature of the copper complex within the dye's structure.

Manufacturing and Synthesis

The synthesis of this compound involves a multi-step chemical process. A general outline of the manufacturing method is as follows:

Caption: Manufacturing workflow for this compound.[1]

The process begins with the diazotization of two moles of 3-Amino-4-hydroxybenzenesulfonamide. This intermediate then undergoes a coupling reaction with Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine. The final step involves the formation of a double copper complex, which is crucial for the dye's color and stability.[1]

Experimental Applications and Protocols

Based on the properties of direct dyes, potential research applications could include:

-

Collagen Staining: Similar to other direct dyes like Sirius Red, it may be investigated for its ability to selectively stain collagen fibers in tissue sections.

-

Amyloid Staining: The planar structure of diazo dyes suggests a potential for binding to amyloid fibrils, similar to Congo Red.

Note: Any application of this compound in a research setting, particularly for biological staining, would require the development and optimization of specific protocols. Researchers would need to empirically determine optimal staining concentrations, incubation times, and appropriate counterstains for their specific applications.

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific information in the scientific literature detailing the interaction of this compound with biological signaling pathways. Its function as a dye is primarily based on its chemical structure and ability to bind to various substrates through non-covalent interactions.

For drug development professionals, it is important to note that many azo dyes have been studied for their toxicological properties. While no specific toxicological studies detailing the mechanism of action for this compound were identified, the general class of azo dyes has been a subject of research regarding their metabolism and potential carcinogenic effects.

Logical Relationships in Research Application

The potential utility of this compound in a research context can be conceptualized through the following logical workflow:

Caption: Logical workflow for developing a novel research application for this compound.

This diagram illustrates the necessary steps a researcher would need to undertake to utilize this compound for a specific biological staining application, from initial hypothesis to final data analysis.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Direct Violet 66

For Researchers, Scientists, and Chemical Industry Professionals

This technical guide provides a comprehensive overview of the synthesis, manufacturing, and core properties of C.I. Direct Violet 66 (C.I. 29120), a disazo direct dye widely utilized in the textile and paper industries for its vibrant violet hue and good lightfastness. This document details the chemical principles, experimental procedures, and key data associated with its production.

Chemical Identity and Properties

This compound is a copper complex disazo dye. Its chemical structure is based on the coupling of a diazotized aromatic amine with a complex naphthalene-based coupling component. The final step involves the formation of a copper complex, which significantly enhances the dye's stability and lightfastness properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | Direct Violet 66 |

| C.I. Number | 29120 |

| CAS Number | 6798-03-4[1] |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄ (for the sodium salt before copper complexation)[1] |

| Molecular Weight | 903.81 g/mol (for the sodium salt before copper complexation)[1] |

| Chemical Class | Disazo |

Table 2: Physicochemical and Fastness Properties of this compound

| Property | Value/Rating |

| Physical Appearance | Violet Powder |

| Hue | Violet |

| Solubility | Soluble in water[2] |

| Light Fastness | 6-7 (on a scale of 1-8)[2][3] |

| Washing Fastness | 1-2 (on a scale of 1-5)[2][4] |

| Acid Resistance | 1-2 (on a scale of 1-5)[3] |

| Alkali Resistance | 2 (on a scale of 1-5)[3] |

| Rubbing Fastness (Dry) | 4 (on a scale of 1-5)[4] |

| Rubbing Fastness (Wet) | 3 (on a scale of 1-5)[4] |

Synthesis and Manufacturing Workflow

The industrial production of this compound is a multi-step process that involves three primary chemical transformations: diazotization, azo coupling, and metallization (copper complexation).

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following sections provide a generalized experimental protocol for the synthesis of this compound, based on established principles of azo dye chemistry. Exact industrial processes may vary and are often proprietary.

Step 1: Diazotization of 3-Amino-4-hydroxybenzenesulfonamide

The first step is the conversion of the primary aromatic amine, 3-Amino-4-hydroxybenzenesulfonamide, into a diazonium salt. This reaction is conducted at a low temperature to ensure the stability of the highly reactive diazonium salt.

Methodology:

-

A molar equivalent of 3-Amino-4-hydroxybenzenesulfonamide is suspended in an aqueous solution of hydrochloric acid.

-

The suspension is cooled to 0-5°C using an ice bath with constant stirring.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the amine suspension, maintaining the temperature below 5°C.

-

The reaction mixture is stirred for an additional 30-60 minutes at 0-5°C to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the primary amine and a slight excess of nitrous acid using starch-iodide paper.

Step 2: Azo Coupling

The resulting diazonium salt solution is then coupled with the coupling component, Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine. This electrophilic substitution reaction forms the disazo backbone of the dye.

Methodology:

-

Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine is dissolved in an alkaline aqueous solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution).

-

The solution of the coupling component is cooled to 0-5°C.

-

The cold diazonium salt solution from Step 1 is slowly added to the cooled solution of the coupling component with vigorous stirring. The pH of the reaction mixture is maintained in the alkaline range to facilitate the coupling reaction.

-

The reaction is stirred for several hours, allowing the coupling to go to completion. The formation of the disazo dye is indicated by a significant color change.

Step 3: Copper Complexation

The final step is the formation of a stable copper complex. This is achieved by treating the disazo dye with a copper salt.

Methodology:

-

The temperature of the disazo dye solution is raised.

-

A solution of a copper salt, typically copper sulfate (B86663) (CuSO₄), is added to the reaction mixture.

-

The pH of the solution is adjusted to a weakly acidic to neutral range.

-

The mixture is heated and stirred for several hours to facilitate the formation of the copper complex. The completion of the metallization can be monitored chromatographically.

Purification and Quality Control

After the synthesis, the dye is isolated, purified, and standardized to meet commercial specifications.

Table 3: Purity and Analytical Methods

| Parameter | Method | Details |

| Dye Content | HPLC, UV-Vis Spectroscopy | High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a common method for determining the purity of azo dyes. UV-Vis spectroscopy can be used to determine the concentration based on the dye's maximum absorbance. |

| Insoluble Matter | Gravimetric Analysis | The dye is dissolved in water and filtered. The residue is washed, dried, and weighed to determine the amount of insoluble impurities. |

| Residual Intermediates | HPLC, GC-MS | Chromatographic techniques can be employed to detect and quantify any unreacted starting materials or intermediates. |

| Heavy Metal Content | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) | These methods are used to ensure that the concentration of copper and other potential heavy metal contaminants are within acceptable limits. |

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a logical progression where the product of each step serves as the reactant for the next, culminating in the final copper-complexed dye.

Caption: Logical flow of the this compound synthesis.

References

Technical Guide: Determination of the Spectral Properties of C.I. Direct Violet 66

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: C.I. Direct Violet 66 is a diazo dye utilized in various industrial applications, including textile and paper dyeing. A comprehensive understanding of its spectral properties is crucial for research and development, particularly in fields such as analytical chemistry, materials science, and drug development, where dyes are often used as staining agents, markers, or photosensitizers. This guide outlines the standardized experimental protocols for determining the key spectral characteristics of a dye like this compound. Due to the limited availability of specific published spectral data for this particular dye, this document focuses on the methodologies required to obtain these properties, providing a framework for its empirical characterization.

Introduction

Quantitative Spectral Data

As of the latest literature review, specific quantitative spectral data for this compound is not publicly available. The following table is provided as a template for researchers to populate with experimentally determined values.

| Spectral Property | Symbol | Value | Units |

| Absorption Maximum | λmax | Data not available | nm |

| Molar Absorptivity at λmax | εmax | Data not available | M-1cm-1 |

| Emission Maximum | λem | Data not available | nm |

| Fluorescence Quantum Yield | ΦF | Data not available | - |

| Stokes Shift | Data not available | nm |

Experimental Protocols

The following sections detail the methodologies for determining the spectral properties of this compound.

This protocol outlines the procedure for measuring the absorption spectrum of this compound to determine its maximum absorption wavelength (λmax).

Objective: To determine the wavelength(s) at which this compound absorbs light most strongly.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., deionized water, ethanol)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions in the micromolar range.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank). Place the cuvette in the reference holder of the spectrophotometer.

-

Sample Measurement: Fill a second quartz cuvette with the most dilute solution of this compound. Place it in the sample holder.

-

Spectral Acquisition: Scan the absorbance of the sample over a desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: The resulting spectrum will show one or more absorption bands. The wavelength at the peak of the most intense band in the visible region is the λmax. Record this value. Repeat the measurement with different concentrations to ensure the peak position is consistent.

This protocol describes how to calculate the molar absorptivity of this compound at its λmax using the Beer-Lambert law.

Objective: To quantify the light-absorbing capacity of this compound at a specific wavelength.

Principle: The Beer-Lambert law (A = εlc) states that the absorbance (A) of a solution is directly proportional to its concentration (c) and the path length (l) of the light passing through it. The molar absorptivity (ε) is a constant of proportionality.

Procedure:

-

Prepare a Dilution Series: From the stock solution, prepare a series of at least five different concentrations of this compound. The concentrations should be chosen such that the absorbance values at λmax fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure Absorbance: For each concentration, measure the absorbance at the predetermined λmax using the UV-Vis spectrophotometer, following the procedure in section 3.1.

-

Plot a Calibration Curve: Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

Calculate Molar Absorptivity: Perform a linear regression on the data points. The slope of the resulting line will be equal to the product of the molar absorptivity and the path length (slope = εl). Since the path length of the cuvette is typically 1 cm, the slope of the line is the molar absorptivity (ε).[2][3][4]

This protocol details the measurement of the fluorescence emission spectrum of this compound to determine its maximum emission wavelength (λem).

Objective: To identify the wavelength(s) at which this compound emits light after excitation.

Materials and Equipment:

-

Dilute solution of this compound (absorbance at λmax < 0.1)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Set Excitation Wavelength: Set the excitation monochromator to the λmax determined from the absorption spectrum.

-

Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record a blank scan to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Fill a fluorescence cuvette with the dilute this compound solution.

-

Emission Scan: Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a longer wavelength (e.g., if λmax is 550 nm, scan from 560 nm to 800 nm).

-

Data Analysis: The resulting spectrum will show the fluorescence emission profile. The wavelength at the peak of this profile is the emission maximum (λem).

This protocol describes the relative method for determining the fluorescence quantum yield of this compound by comparing it to a known standard.

Objective: To quantify the efficiency of the fluorescence process.

Principle: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative quantum yield can be calculated using the following equation:

ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

Procedure:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of this compound. Common standards include quinine (B1679958) sulfate, fluorescein, and rhodamine derivatives.

-

Prepare Solutions: Prepare dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of both solutions at the chosen excitation wavelength should be low and ideally identical (and < 0.1) to minimize inner filter effects.

-

Measure Absorbance: Record the absorption spectra of both the sample and standard solutions and note the absorbance at the excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate Intensities: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate Quantum Yield: Use the equation above to calculate the fluorescence quantum yield of this compound. The refractive indices of the solvents are often assumed to be the same if the same solvent is used for both the sample and the standard.[5][6][7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the spectral properties of a dye.

Caption: Experimental workflow for determining the spectral properties of a dye.

Conclusion

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. uregina.ca [uregina.ca]

- 3. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 4. Spectrophotometry: Molar Absorptivity [chm.davidson.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. One moment, please... [edinst.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

An In-depth Technical Guide to the Solubility of C.I. Direct Violet 66

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Direct Violet 66 in various solvent systems. The information contained herein is intended to be a valuable resource for professionals in research and development who are utilizing this dye in their work.

Introduction

This compound, also known by its Colour Index number 29120, is a direct dye belonging to the disazo class of dyes.[1] Direct dyes are typically used for coloring cellulosic fibers, such as cotton, paper, and viscose.[1] The solubility of a dye is a critical parameter that influences its application, formulation, and potential in various scientific and industrial processes. This guide details the available solubility data for this compound and provides a comprehensive experimental protocol for its determination.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for interpreting its solubility characteristics.

-

Chemical Name: Sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-hydroxy-5-sulfophenyl)azo)naphthalene-2-sulfonate)

-

C.I. Number: 29120[1]

-

CAS Number: 6798-03-4[1]

-

Molecular Formula: C₃₂H₂₃N₇Na₂O₁₄S₄[1]

-

Molecular Weight: 903.81 g/mol [1]

-

Appearance: Violet powder

Solubility of this compound

The solubility of this compound is presented below. The data is compiled from various sources and categorized by the solvent type.

| Solvent System | Solubility | Temperature (°C) | Notes |

| Aqueous Solvents | |||

| Water | 2 g/L | 25 | [2] |

| Water | Soluble | Not Specified | Forms a red-light purple solution.[1][3] |

| Organic Solvents | |||

| Ethanol | Slightly Soluble | Not Specified | Inferred from data for similar direct dyes.[4] |

| Other Organic Solvents | Insoluble | Not Specified | Inferred from data for similar direct dyes.[4] |

| Other | |||

| Concentrated Sulfuric Acid | Soluble | Not Specified | Forms a blue solution, which turns to a red-purple upon dilution.[1][3] |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of this compound.

4.1. Principle

The equilibrium solubility is determined by preparing a saturated solution of the dye in the solvent of interest at a specific temperature. The concentration of the dissolved dye in the supernatant is then quantified using UV-Vis spectrophotometry.

4.2. Materials and Equipment

-

This compound powder

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone, DMSO)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

4.3. Experimental Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known mass of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the solvent in a series of vials.

-

Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Analysis:

-

After equilibration, centrifuge the vials to pellet the undissolved dye.

-

Carefully withdraw an aliquot of the supernatant and filter it using a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted supernatant.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of dye solubility.

Caption: A flowchart of the experimental procedure for determining dye solubility.

This guide provides a foundational understanding of the solubility of this compound. For applications requiring precise solubility data, especially in organic solvents, it is imperative to perform experimental determinations as outlined in this document.

References

C.I. Direct Violet 66: A Technical Guide to Laboratory Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety data for C.I. Direct Violet 66 in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates general safety principles and data from structurally related azo dyes to ensure a precautionary approach to handling.

Chemical and Physical Properties

This compound is a double azo class direct dye. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| C.I. Name | Direct Violet 66 | [1] |

| C.I. Number | 29120 | [1] |

| CAS Number | 6798-03-4 | [1][2] |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄ or C₃₂H₁₉Cu₂N₇O₁₄S₄·2Na | [1][2] |

| Molecular Weight | 903.81 g/mol or 1026.88 g/mol | [1][2] |

| Appearance | Violet Powder | |

| Solubility | Soluble in water.[1] | [1] |

Toxicological Data

| Endpoint | Result | Species/Test System | Method | Source(s) |

| Acute Oral Toxicity | Data not available | - | - | |

| Acute Dermal Toxicity | Data not available | - | - | |

| Skin Corrosion/Irritation | Data not available | - | - | |

| Serious Eye Damage/Irritation | Data not available | - | - | |

| Carcinogenicity | Not evaluated by IARC. However, the related benzidine-based azo dye, C.I. Direct Blue 218, is classified as "possibly carcinogenic to humans" (Group 2B).[3][4] | - | IARC Monograph | [3][4] |

| Germ Cell Mutagenicity | A study on a "Direct Violet" dye showed a potent dose-dependent increase in micronucleated polychromatic erythrocytes in male rats, indicating in vivo genotoxicity.[5] | Male Rats | Micronucleus Assay | [5] |

| In Vitro Mutagenicity | Data not available | - | - |

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (e.g., PEL, TLV, REL) established for this compound by major regulatory bodies such as OSHA, ACGIH, or NIOSH. In the absence of established limits, it is prudent to minimize exposure to the lowest reasonably achievable level.

Experimental Protocols

The following are summaries of standard methodologies, based on OECD guidelines, that would be used to assess the toxicological endpoints for which data is currently unavailable for this compound.

Acute Oral Toxicity (as per OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

-

Test Principle: A stepwise procedure is used, with a small number of animals per step. The outcome of each step determines the dose for the next step. The objective is to identify a dose that causes mortality or evident toxicity.

-

Animal Model: Typically, young adult rats of a single sex (usually females) are used.

-

Dose Administration: The test substance is administered in a single dose by gavage. Animals are fasted before dosing.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404)

This guideline describes a procedure for the assessment of dermal irritation and corrosion.

-

Test Principle: The substance is applied to a small area of the skin of a single animal. The response is observed and scored at specified intervals.

-

Animal Model: The albino rabbit is the recommended species.

-

Procedure: A small area of the animal's back is clipped free of fur. The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to the skin under a gauze patch. The patch is removed after a 4-hour exposure period.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Endpoint: The scores for erythema and edema are used to calculate a Primary Irritation Index, which determines the irritation potential of the substance.

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

This test is used to assess the potential of a substance to cause eye irritation or corrosion.

-

Test Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal. The other eye serves as a control.

-

Animal Model: The albino rabbit is the recommended species.

-

Procedure: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the lower conjunctival sac of one eye.

-

Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored.

-

Endpoint: The scores are used to classify the substance's eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test - as per OECD Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a substance.

-

Test Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the required amino acid.

-

Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and plated on a minimal agar (B569324) medium. The plates are incubated for 48-72 hours.

-

Endpoint: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies. For azo dyes, a modified Ames test (Prival test) that simulates the reductive cleavage of the azo bond is considered superior.[6]

Handling and Safety Precautions

Given the data gaps, a cautious approach is essential when handling this compound.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE for handling this compound in its powder form.

Caption: Recommended Personal Protective Equipment for handling this compound powder.

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, use a chemical fume hood or a ventilated balance enclosure.

Hygiene Practices

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

Spill and Disposal Procedures

Spill Response

The following workflow outlines the general procedure for responding to a spill of this compound powder.

Caption: General workflow for responding to a this compound powder spill.

Waste Disposal

Waste containing this compound should be considered hazardous.

-

Collect all waste materials (including contaminated PPE and cleaning materials) in a clearly labeled, sealed container.

-

Dispose of the waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[7]

First Aid Measures

The following logical relationship diagram outlines first aid measures in case of exposure.

Caption: First aid measures for exposure to this compound.

Signaling Pathways

There is currently no available information on the specific signaling pathways affected by this compound. The genotoxicity observed with a "Direct Violet" dye suggests potential interaction with DNA and cellular replication pathways.[5] However, further research is required to elucidate the precise mechanisms of toxicity.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal risk assessment or the advice of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this chemical.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. lookchem.com [lookchem.com]

- 3. IARC Monographs evaluation of the carcinogenicity of gentian violet, leucogentian violet, malachite green, leucomalachite green, and CI Direct Blue 218 – IARC [iarc.who.int]

- 4. Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity studies on the removal of a direct textile dye by a fungal strain, in vivo, using micronucleus and RAPD-PCR techniques on male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sdc.org.uk [sdc.org.uk]

- 7. epa.gov [epa.gov]

Mechanism of C.I. Direct Violet 66 staining in biological tissues

An In-depth Technical Guide to the Mechanism of C.I. Direct Violet 66 Staining in Biological Tissues

Introduction to this compound

This compound (Colour Index Number 29120) is a disazo direct dye.[1] Its chemical identity is defined by the CAS Registry Number 6798-03-4 and the molecular formula C₃₂H₂₃N₇Na₂O₁₄S₄.[1] While it is recognized as a versatile dye with applications in various biological experiments, the specific details of its staining mechanisms in biological tissues are not as extensively documented as those for other direct dyes, such as C.I. Direct Red 80 (Sirius Red).[2][3][4] Nevertheless, a robust understanding of its mechanism can be inferred from the established principles of direct dyes and the well-researched actions of structurally analogous compounds.[5][6]

Core Mechanism of Action

The staining capabilities of this compound are predominantly based on non-covalent interactions, namely hydrogen bonding and van der Waals forces.[6] The dye's elongated and planar molecular structure is a key determinant of its affinity for linear, highly organized proteins like collagen.[5][6]

The interaction can be detailed as follows:

-

Hydrogen Bonding : The molecule of this compound possesses multiple amino and hydroxyl functional groups that can establish hydrogen bonds with the corresponding groups in the amino acid residues of tissue proteins. This interaction is particularly relevant with the glycine (B1666218) and proline residues abundant in collagen.

-

Van der Waals Forces : The large, planar aromatic systems of the dye molecule facilitate close alignment with protein structures, giving rise to significant van der Waals attractive forces.

-

Ionic Interactions : The sulfonate groups of the dye can also participate in ionic bonding with basic groups found in tissue proteins, contributing to the overall binding affinity.[7]

Selective Staining of Collagen

A primary application of direct dyes in histology is the selective visualization of collagen fibers. This selectivity is attributed to the highly structured, paracrystalline arrangement of collagen fibrils. It is proposed that the long, linear molecules of this compound align in parallel with the long axis of the collagen fibers. This ordered binding of dye molecules significantly enhances the natural birefringence of the collagen fibers when observed under polarized light, a characteristic feature extensively described for Sirius Red.[5][8] The inclusion of picric acid in the staining solution, as utilized in the Picro-Sirius Red technique, is thought to diminish the staining of non-collagenous proteins, thereby enhancing the specificity for collagen.[5]

Staining of Amyloid Deposits

Similar to collagen, amyloid deposits are characterized by a highly ordered, fibrillar beta-sheet protein structure. This configuration presents an ideal template for the oriented binding of linear direct dye molecules. This alignment results in an enhanced birefringence, which is a critical diagnostic indicator for amyloidosis.[9][10]

Experimental Protocols

Although a standardized, universally accepted protocol specifically for this compound is not widely available in the scientific literature, a protocol adapted from the well-established Picro-Sirius Red method for collagen staining can be effectively employed. Researchers are advised to optimize parameters such as incubation times and dye concentrations for their specific tissue types and applications.

Picro-Direct Violet 66 Staining Protocol for Collagen

Solutions and Reagents:

-

Picro-Direct Violet 66 Staining Solution:

-

This compound: 0.1 g

-

Saturated Aqueous Picric Acid: 100 ml

-

-

Acidified Water:

-

Glacial Acetic Acid: 0.5 ml

-

Distilled Water: 100 ml

-

Procedure:

-

Deparaffinize and rehydrate paraffin-embedded tissue sections by passing them through xylene and a graded series of alcohol to distilled water.

-

(Optional) For nuclear counterstaining, use a regressive hematoxylin (B73222) stain (e.g., Weigert's hematoxylin) and then "blue" the sections in running tap water.

-

Immerse slides in the Picro-Direct Violet 66 staining solution for 60 minutes.

-

Wash the sections in two changes of acidified water.

-

Rapidly dehydrate the sections through a graded series of alcohol.

-

Clear the sections in xylene and mount with a synthetic mounting medium.

Expected Results:

-

Collagen Fibers: Violet

-

Cytoplasm and Muscle Fibers: Yellow (due to Picric Acid)

-

Nuclei (if counterstained): Blue to Black

Data Presentation

Quantitative analysis of stained tissue sections is essential for objective evaluation. The following table provides an example of quantitative data that could be generated from an experiment utilizing this compound for the quantification of collagen in different tissue types, analogous to the analysis performed with Sirius Red. Such data is typically acquired through image analysis of the stained sections, where the area of positive staining is measured.

| Tissue Type | Experimental Group | Mean Collagen Area (%) | Standard Deviation | p-value |

| Liver | Control | 3.5 | 0.9 | <0.05 |

| Liver | Induced Fibrosis | 16.2 | 3.5 | <0.05 |

| Kidney | Control | 4.8 | 1.1 | <0.05 |

| Kidney | Diabetic Nephropathy | 13.1 | 2.8 | <0.05 |

Visualizations

Proposed Binding Mechanism

The diagram below illustrates the proposed molecular interactions between this compound and collagen fibers.

Caption: Binding mechanism of this compound to collagen.

Experimental Workflow

The following flowchart outlines the principal steps of a typical experimental workflow for staining biological tissues with this compound.

Caption: Workflow for this compound tissue staining.

Logical Relationships in Staining

This diagram illustrates the logical connections between the molecular structure of this compound and its resulting staining characteristics.

Caption: Structure-function relationship of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Direct Violet 66 | 6798-03-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. research.chop.edu [research.chop.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Direct Red 80 | TargetMol [targetmol.com]

The Application of C.I. Direct Violet 66 in Cellular Imaging: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Violet 66, a multifunctional diazo dye, presents potential for various biological staining applications due to its chemical properties. This document aims to provide a comprehensive technical guide on its use in cellular imaging. However, based on currently available scientific literature, specific applications and detailed protocols for this compound in live or fixed cellular imaging are not well-documented. This guide, therefore, provides a foundational understanding of the dye's characteristics and offers general methodologies for similar direct dyes, which can serve as a starting point for researchers exploring its potential in cellular imaging.

Introduction to this compound

This compound is a water-soluble, purple-colored dye belonging to the double azo class of compounds.[1] It is recognized for its utility as a multifunctional dye in a range of biological experiments, aiding in the observation and analysis of cellular structures.[2][3] Its primary applications have traditionally been in the textile industry. While its use as a fluorescent dye and chemical stain is acknowledged, specific data on its efficacy and protocols for cellular imaging remain limited.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and optimizing staining protocols.

| Property | Value | Reference |

| C.I. Name | Direct Violet 66 | [1] |

| C.I. Number | 29120 | [1] |

| CAS Number | 6798-03-4 | [1] |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄ | [1] |

| Molecular Weight | 903.81 g/mol | [1] |

| Appearance | Blue purple powder | [4] |

| Solubility | Soluble in water (forms a red-light purple solution) | [1][4] |

Table 1: Physicochemical Properties of this compound

Potential Applications in Cellular Imaging

While specific examples are scarce, the properties of direct dyes suggest potential applications for this compound in:

-

General Cytoplasmic Staining: As a water-soluble dye, it may be capable of staining the cytoplasm of fixed and permeabilized cells.

-

Counterstaining: It could potentially be used as a counterstain in multicolour imaging protocols to provide contrast to specific organelle or protein stains.

-

Viability Assessment: Some violet dyes can act as viability indicators by selectively entering cells with compromised membranes. While not documented for Direct Violet 66, this remains a theoretical possibility.

General Experimental Protocol for Direct Dye Staining

The following is a generalized protocol for staining tissue sections with direct dyes, which can be adapted for cell culture monolayers. This protocol is based on methodologies for similar direct dyes like Sirius Red and Congo Red and should be optimized for this compound.[5]

Materials

-

This compound

-

Distilled water

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

Staining Procedure for Adherent Cells

Figure 1: General workflow for staining adherent cells with a direct dye.

-

Fixation: Fix cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Staining: Prepare a working solution of this compound in distilled water or PBS (concentration to be optimized, starting from 0.1% to 1%). Incubate cells with the staining solution for 10-30 minutes at room temperature.

-

Washing: Wash cells three times with PBS for 5 minutes each to remove excess stain.

-

Mounting: Mount coverslips on microscope slides using an appropriate mounting medium.

-

Imaging: Visualize under a bright-field or fluorescence microscope. The optimal excitation and emission wavelengths will need to be determined empirically.

Considerations and Future Directions

Toxicity: As an azo dye, the potential toxicity of this compound should be considered, especially for live-cell imaging. Azo compounds can be metabolized into potentially carcinogenic aromatic amines.[6][7] Thorough toxicological evaluation is necessary before its application in live cellular systems.

Fluorescence Properties: Detailed characterization of the excitation and emission spectra of this compound is required to ascertain its suitability for fluorescence microscopy and to select appropriate filter sets.

Specificity: The binding mechanism of this compound to cellular components is currently unknown. Studies are needed to determine its specificity and whether it preferentially binds to certain organelles or biomolecules.

Conclusion

This compound is a dye with potential for biological staining, yet its application in cellular imaging is a nascent field of investigation. The information provided in this guide serves as a foundational resource for researchers interested in exploring its utility. Further research is imperative to establish standardized protocols, characterize its fluorescence properties, and assess its specificity and toxicity in cellular contexts. The development of such data will be crucial in determining the role of this compound in the expansive toolkit of cellular imaging.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, CAS [[6798-03-4]] Preis auf Anfrage | BIOZOL [biozol.de]

- 4. Direct violet 66 TDS|Direct violet 66 from Chinese supplier and producer - DIRECT VIOLET DYE - Enoch dye [enochdye.com]

- 5. stainsfile.com [stainsfile.com]

- 6. sdc.org.uk [sdc.org.uk]

- 7. scribd.com [scribd.com]

Navigating the Stability of C.I. Direct Violet 66: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Violet 66 is a copper-complexed, water-soluble, double azo dye utilized across various industrial applications. An understanding of its stability and degradation pathways is paramount for ensuring product quality, environmental safety, and regulatory compliance. This technical guide provides a comprehensive overview of the stability of this compound, detailing its potential degradation under various stress conditions, including photolytic, oxidative, and hydrolytic pathways. Drawing upon established knowledge of metallized and sulfonated azo dyes, this document outlines postulated degradation mechanisms and provides detailed experimental protocols for stability assessment. All quantitative data, while presently hypothetical due to a lack of specific published studies on this dye, are presented in structured tables to serve as a template for future research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex processes involved.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 6798-03-4, is characterized by its double azo chromophore system complexed with copper.[1][2] Its molecular formula is C₃₂H₂₃N₇Na₂O₁₄S₄.[1] The presence of multiple sulfonate groups imparts significant water solubility, a key characteristic of direct dyes. The central copper complex plays a crucial role in the dye's color and stability, particularly its lightfastness. However, like all organic dyes, this compound is susceptible to degradation under various environmental and process-related stresses. This degradation can lead to color fading, loss of efficacy, and the formation of potentially hazardous byproducts.

This guide will explore the principal degradation pathways applicable to this compound, leveraging the extensive body of research on similar azo dyes. The primary mechanisms of degradation for such dyes include photodegradation, oxidation, and hydrolysis.

Chemical Structure and Properties

-

Chemical Name: this compound[1]

-

CAS Number: 6798-03-4[1]

-

Molecular Formula: C₃₂H₂₃N₇Na₂O₁₄S₄[1]

-

Molecular Weight: 903.81 g/mol [1]

-

Class: Double Azo Dye, Copper Complex[1]

Potential Degradation Pathways

The degradation of this compound is anticipated to proceed through several key mechanisms, primarily targeting the azo linkages and the aromatic rings, influenced by the central copper complex.

Photodegradation

Exposure to light, particularly in the UV spectrum, is a major cause of azo dye degradation. The energy absorbed can lead to the excitation of electrons and subsequent cleavage of the azo bonds (–N=N–), which are the primary chromophores. For metallized dyes, the copper complex can influence the photodegradation pathway, sometimes enhancing stability but also potentially participating in photocatalytic degradation.

A postulated photodegradation pathway involves the initial cleavage of one or both azo bonds, leading to the formation of various aromatic amines and other smaller organic molecules. The presence of hydroxyl radicals (•OH), often generated in aqueous environments under UV irradiation, can further attack the aromatic rings, leading to their hydroxylation and eventual ring-opening.

Oxidative Degradation

Oxidizing agents, such as hydrogen peroxide, ozone, and hypochlorite, can readily degrade azo dyes. Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) are particularly effective.[3] The primary point of attack is the electron-rich azo linkage, leading to its cleavage. The aromatic rings are also susceptible to oxidation, resulting in the formation of hydroxylated and quinone-like structures, which can be further oxidized to smaller organic acids and eventually mineralized to CO₂, H₂O, and inorganic salts.

Hydrolytic Degradation

While azo dyes are generally stable to hydrolysis under neutral pH conditions, extremes of pH and elevated temperatures can promote this degradation pathway. For sulfonated dyes like this compound, hydrolysis is less likely to be the primary degradation route compared to photodegradation and oxidation. However, under strongly acidic or alkaline conditions, cleavage of the azo bond can occur, although typically at a slower rate than oxidative or photolytic degradation.[4][5]

Quantitative Data on Stability

Table 1: Hypothetical Photodegradation Kinetics of this compound

| Light Source | Intensity (W/m²) | Initial Concentration (mg/L) | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | Degradation (%) after 120 min |

| UV-A | 50 | 10 | 0.015 | 46.2 | 83.5 |

| UV-C | 50 | 10 | 0.032 | 21.7 | 97.6 |

| Simulated Solar | 550 | 10 | 0.008 | 86.6 | 61.7 |

Table 2: Hypothetical Oxidative Degradation of this compound by Fenton's Reagent

| [H₂O₂] (mM) | [Fe²⁺] (mM) | pH | Initial Dye Conc. (mg/L) | Degradation (%) after 30 min |

| 10 | 1 | 3 | 20 | 92.1 |

| 20 | 1 | 3 | 20 | 98.5 |

| 10 | 2 | 3 | 20 | 95.3 |

| 10 | 1 | 5 | 20 | 75.4 |

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and optimized for specific experimental setups.

Protocol for Photostability Testing

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

-

Working Solutions: Prepare working solutions of a desired concentration (e.g., 10 mg/L) from the stock solution.

-

Experimental Setup: Place a known volume of the working solution in a quartz photoreactor.

-

Light Exposure: Irradiate the solution with a specific light source (e.g., UV-A lamp, UV-C lamp, or a solar simulator) of known intensity. Maintain a constant temperature using a cooling system.

-

Sampling: Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Analysis:

-

Measure the absorbance of each aliquot at the wavelength of maximum absorption (λmax) of this compound using a UV-Vis spectrophotometer to determine the extent of color removal.

-

For a more detailed analysis of the parent dye concentration and the formation of degradation products, use a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and a buffer). Detection can be done using a photodiode array (PDA) detector or a mass spectrometer (MS).

-

-

Data Analysis: Calculate the degradation percentage and determine the degradation kinetics (e.g., pseudo-first-order).

Protocol for Oxidative Stability Testing (Fenton's Reaction)

-

Preparation of Solutions: Prepare stock solutions of this compound, hydrogen peroxide (H₂O₂), and an iron(II) salt (e.g., FeSO₄·7H₂O).

-

Experimental Setup: In a glass reactor, add a known volume of the this compound working solution. Adjust the pH to the desired value (typically pH 3 for Fenton's reaction) using dilute H₂SO₄ or NaOH.

-

Initiation of Reaction: Add the required amounts of Fe²⁺ and H₂O₂ to initiate the reaction. Stir the solution continuously.

-

Sampling: Withdraw aliquots at specific time points. Immediately quench the reaction in the aliquots by adding a suitable reagent (e.g., sodium sulfite) to consume the residual H₂O₂.

-

Analysis: Analyze the samples using UV-Vis spectrophotometry and/or HPLC-MS as described in the photostability protocol.

-

Data Analysis: Determine the percentage of degradation over time.

Visualization of Experimental Workflow

Conclusion

While specific stability data for this compound is currently limited, this guide provides a robust framework for its investigation based on the well-established chemistry of copper-complexed azo dyes. The primary degradation pathways are anticipated to be photodegradation and oxidation, both of which involve the cleavage of the azo linkages and subsequent breakdown of the aromatic structures. The provided experimental protocols and data presentation templates offer a standardized approach for researchers to systematically evaluate the stability of this compound. A thorough understanding of its degradation profile is essential for optimizing its use, ensuring product longevity, and mitigating potential environmental and toxicological risks associated with its degradation products. Further research is crucial to generate specific quantitative data and definitively elucidate the degradation pathways of this important industrial dye.

References

Methodological & Application

Application Notes and Protocols for C.I. Direct Violet 66 in Histology

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Violet 66 (Colour Index Number 29120) is a diazo direct dye traditionally used in the textile and paper industries. In the realm of biological sciences, direct dyes are valuable tools for observing cellular structures and studying tissue pathology. While specific histological protocols for this compound are not extensively documented, its chemical properties as an anionic dye suggest its potential utility in staining tissue components rich in basic proteins, such as collagen and amyloid fibrils.

This document provides a detailed, albeit adapted, protocol for the use of this compound in staining paraffin-embedded tissue sections. The methodologies presented are based on established principles for other direct dyes, such as Congo Red and Sirius Red, and are intended to serve as a starting point for optimization in a research setting.

Principle of Staining

Direct dyes are characterized by their elongated, planar molecular structures and the presence of multiple sulfonate groups, which confer a net negative charge (anionic). The staining mechanism is primarily based on non-covalent interactions, including hydrogen bonding and van der Waals forces, between the dye molecules and the tissue components. The linear configuration of the dye is thought to facilitate its alignment along the axis of linear protein structures like collagen and amyloid. This alignment can enhance the birefringence of these structures when viewed under polarized light, a useful property for their identification and characterization.

Data Presentation

Recommended Reagent Concentrations and Incubation Times

| Parameter | Recommended Range | Notes |

| This compound Concentration | 0.1% - 0.5% (w/v) | Higher concentrations may lead to overstaining and require differentiation. |

| Solvent for Staining Solution | Alkaline Ethanol (B145695) or Saturated Picric Acid | The choice of solvent can influence staining specificity and intensity. |

| pH of Staining Solution | Alkaline (approx. pH 10-11) or Acidic (with Picric Acid) | An alkaline pH can enhance the binding of the anionic dye to tissue proteins. |

| Staining Incubation Time | 30 - 90 minutes | Optimal time should be determined empirically for each tissue type. |

| Tissue Section Thickness | 4 - 6 µm | Standard thickness for paraffin-embedded sections. |

Experimental Protocols

Materials and Reagents

-

This compound powder

-

Distilled water

-

Ethanol (100%, 95%, 70%)

-

Xylene or xylene substitute

-

Sodium hydroxide (B78521) (NaOH)

-

Picric acid, saturated aqueous solution

-

Paraffin-embedded tissue sections on slides

-

Coplin jars or staining dishes

-

Microscope slides and coverslips

-

Mounting medium (resinous)

-

Light microscope (with polarizing filters, optional)

Reagent Preparation

1. Alkaline Staining Solution (0.1% this compound):

-

Prepare an 80% ethanol solution by mixing 80 ml of 100% ethanol with 20 ml of distilled water.

-

Dissolve 0.1 g of this compound in 100 ml of 80% ethanol.

-

Just before use, add 1 ml of 1% sodium hydroxide solution to the staining solution to make it alkaline. Mix well and filter if any precipitate is observed.

2. Picro-Direct Violet Staining Solution (0.1% this compound):

-

Prepare a saturated aqueous solution of picric acid.

-

Dissolve 0.1 g of this compound in 100 ml of the saturated picric acid solution. Stir until fully dissolved.

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes).

-

Rinse slides in running tap water for 2 minutes, followed by a brief rinse in distilled water.

-

-

Staining:

-

Immerse the rehydrated sections in the prepared this compound staining solution (either alkaline or picro-direct violet) for 30-90 minutes. Note: Optimal staining time should be determined through a time-course experiment.

-

-

Rinsing and Differentiation (if necessary):

-

Briefly rinse the slides in 80% ethanol to remove excess stain.

-

If overstaining occurs, a brief dip in an acidic solution (e.g., 0.5% acetic acid) can be used for differentiation, followed by a thorough wash in water.

-

-

Dehydration:

-

Dehydrate the sections through a graded series of ethanol: 70% (2 minutes), 95% (2 minutes), and 100% (2 changes, 3 minutes each).

-

-

Clearing:

-

Clear the sections in two changes of xylene for 3 minutes each.

-

-

Mounting:

-

Apply a coverslip using a resinous mounting medium.

-

Expected Results

-

Collagen fibers: Should appear in shades of violet.

-

Amyloid deposits: May also stain violet and can be further examined for green birefringence under polarized light.

-

Cytoplasm: May show a lighter violet background staining.

-

Nuclei: Will be unstained unless a counterstain (e.g., Hematoxylin) is used prior to the Direct Violet 66 staining step.

Visualizations

Caption: General experimental workflow for staining paraffin-embedded tissues.

Caption: Proposed binding mechanism of this compound to tissue components.

Application Notes and Protocols: C.I. Direct Violet 66 Staining of Cellulose Fibers for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Violet 66 (CAS Registry Number: 6798-03-4) is a direct dye belonging to the double azo class, characterized by its purple hue and solubility in water.[1] In the realm of microscopy, direct dyes are invaluable for their ability to selectively stain cellulosic materials, enabling the visualization and analysis of fiber morphology and structure. This document provides detailed application notes and protocols for the use of this compound in the staining of cellulose (B213188) fibers for microscopic examination, a technique relevant in fields ranging from botany and materials science to quality control in the pharmaceutical industry where cellulose-based excipients are prevalent.

The affinity of direct dyes for cellulose fibers is primarily governed by non-covalent interactions, including hydrogen bonding and van der Waals forces. The linear and planar structure of direct dye molecules allows them to align with the long-chain cellulose polymers. Factors such as electrolyte concentration, temperature, and pH can significantly influence the staining process by affecting dye aggregation and its affinity for the fiber.

Principle of Staining

Direct dyes, including this compound, are anionic compounds that can be applied to cellulose fibers in a neutral or slightly alkaline solution. The staining mechanism involves the adsorption of the dye molecules onto the cellulose substrate. The addition of an electrolyte, such as sodium chloride (NaCl), is often employed to enhance dye uptake. The salt reduces the negative surface charge of the cellulose fibers, thereby lowering the electrostatic repulsion between the anionic dye and the fiber surface, which promotes dye aggregation and binding.

Data Presentation

While specific quantitative data for the microscopic application of this compound is not extensively available in published literature, the following tables summarize the key parameters and their recommended ranges for achieving optimal staining of cellulose fibers. These parameters can be systematically varied to optimize the staining intensity and contrast for specific applications.

Table 1: Staining Solution and Experimental Parameters

| Parameter | Recommended Range | Notes |

| This compound Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may lead to over-staining and a loss of fine structural detail. |

| Sodium Chloride (NaCl) Concentration | 1% - 10% (w/v) | Acts as an electrolyte to promote dye uptake. The optimal concentration may vary depending on the fiber type. |

| Staining Temperature | 40°C - 95°C | Higher temperatures generally increase the rate of dyeing and dye penetration. |

| Staining Time | 15 - 60 minutes | Longer incubation times may be necessary for thicker or more crystalline cellulose fibers. |

| pH | Neutral to slightly alkaline | Direct dyes typically exhibit good affinity for cellulose in this pH range. |

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of staining solutions and the staining of cellulose fibers for microscopic analysis.

Protocol 1: Preparation of this compound Staining Solutions

1.1. Stock Dye Solution (1.0% w/v):

-

Weigh 1.0 g of this compound powder.

-

Dissolve the dye in 100 mL of distilled or deionized water.

-

Gently heat and stir the solution until the dye is completely dissolved.

-

This stock solution can be stored in a dark bottle at room temperature.

1.2. Working Staining Solution (0.1% w/v with 5% NaCl):

-

To 10 mL of the 1.0% stock dye solution, add 90 mL of distilled or deionized water.

-

Add 5.0 g of sodium chloride (NaCl).

-

Stir until the salt is completely dissolved.

-

This working solution should be prepared fresh before use for optimal results.

Protocol 2: Staining of Cellulose Fibers for Microscopy

2.1. Sample Preparation:

-

Isolate a small sample of the cellulose fibers to be examined.

-

If the fibers are in a dry state, they should be wetted with distilled water to ensure even dye penetration.

2.2. Staining Procedure:

-

Place a small tuft of the wetted cellulose fibers on a clean microscope slide.

-

Using a dropping pipette, apply a few drops of the 0.1% working staining solution to the fibers, ensuring they are completely immersed.

-